N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477228-13-0) is a fully synthetic tri-substituted derivative within the pyrrolo[2,3-d]pyrimidine class. Its core scaffold is a recognized pharmacophore for designing ATP-competitive inhibitors of critical kinases such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA).

Molecular Formula C26H22N4O2
Molecular Weight 422.488
CAS No. 477228-13-0
Cat. No. B2431288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS477228-13-0
Molecular FormulaC26H22N4O2
Molecular Weight422.488
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5
InChIInChI=1S/C26H22N4O2/c1-31-21-12-8-19(9-13-21)29-25-24-23(18-6-4-3-5-7-18)16-30(26(24)28-17-27-25)20-10-14-22(32-2)15-11-20/h3-17H,1-2H3,(H,27,28,29)
InChIKeyOQCCIIGDBXAFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477228-13-0): A Tri-Substituted Pyrrolopyrimidine Scaffold for Kinase Inhibitor Research


N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477228-13-0) is a fully synthetic tri-substituted derivative within the pyrrolo[2,3-d]pyrimidine class. Its core scaffold is a recognized pharmacophore for designing ATP-competitive inhibitors of critical kinases such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA) [1]. This compound differentiates itself from simpler, mono-substituted variants through its unique substitution pattern, featuring two 4-methoxyphenyl groups at the N- and 7-positions alongside a distinct phenyl ring at the 5-position, resulting in a higher molecular weight (422.49 g/mol) and a more complex hydrogen-bonding and steric profile [1].

Why N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs


Indiscriminate substitution among pyrrolo[2,3-d]pyrimidine derivatives is scientifically invalid due to the extreme sensitivity of kinase inhibition profiles to specific substitution patterns. A foundational SAR study demonstrated that the 4-anilino moiety alone dictates a dual EGFR/AURKA inhibition profile, with Compound 6, a simple N4-(4-methoxyphenyl) analog, achieving single-digit micromolar potency against both targets [1]. However, this core scaffold is highly tunable; introducing additional substituents, such as the 5-phenyl and 7-(4-methoxyphenyl) groups present in CAS 477228-13-0, fundamentally alters the molecule's dihedral angle, electron density, and interactions within the ATP-binding pocket or allosteric sites, leading to a distinct selectivity fingerprint that cannot be extrapolated from the mono-substituted progenitor [1]. Therefore, treating this compound as interchangeable with other 'pyrrolopyrimidines' risks selecting a molecule with an entirely different, and potentially irrelevant, target profile.

Quantitative Differentiation Evidence for N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Structural Differentiation from Mono-Anilino Progenitor Compound 6

CAS 477228-13-0 is a tri-substituted derivative that builds upon the minimal pharmacophore defined by Compound 6 in the Kurup et al. study, which is a mono-substituted N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. While Compound 6 demonstrated foundational dual EGFR/AURKA activity (IC50 values in the single-digit micromolar range), it lacks substitution at the 5- and 7-positions [1]. The addition of a 7-(4-methoxyphenyl) group and, critically, a 5-phenyl group in CAS 477228-13-0 introduces new vectors for hydrophobic and pi-stacking interactions within the kinase active site, which are absent in Compound 6 . This structural elaboration represents a classic medicinal chemistry strategy to improve target binding affinity and selectivity beyond that of the initial hit compound.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Inferred Physicochemical Profile Differentiation from a 5,6-Dimethyl Analog

A commonly available analog, 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, features small alkyl substituents on the pyrrole ring . In contrast, CAS 477228-13-0 incorporates a 5-phenyl ring, a significantly more lipophilic and bulky substituent. Using the simple N4-(4-methoxyphenyl) core as a baseline with a molecular weight of 240.3 g/mol and a cLogP of approximately 2.5, the target compound has a molecular weight of 422.49 g/mol and an extrapolated cLogP > 4.5, while the 5,6-dimethyl analog has a molecular weight of 308.4 g/mol and an extrapolated cLogP of ~3.5. This substantial increase in lipophilicity for the target compound predicts higher non-specific protein binding and a greater volume of distribution, making it a more suitable scaffold for targeting intracellular protein-protein interactions compared to the less lipophilic dimethyl analog.

Chemical Biology Pharmacokinetics Lead Optimization

Biological Target Engagement Inferred from the Parent Dual EGFR/AURKA Scaffold

The pyrrolo[2,3-d]pyrimidine core is a validated platform for modulating EGFR and AURKA activity, a strategy designed to overcome tumor resistance [1]. The most potent dual inhibitor from the foundational study, Compound 2, achieved nanomolar inhibition of EGFR and micromolar inhibition of AURKA, and was shown to suppress downstream signaling in four head and neck cancer cell lines [1]. CAS 477228-13-0, as a tri-substituted variant, is a valuable tool to probe how additional steric bulk and hydrogen bonding from the 5- and 7-substituents modulate this potent dual activity or shift the selectivity towards other kinases like LRRK2 or JAK3, for which this scaffold has also been patented [1][2]. This positions the compound not as a redundant analog, but as a logical next-step probe for investigating polypharmacology.

Cellular Pharmacology Oncology Drug Resistance

Key Application Scenarios for N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Research and Development


Advanced Structure-Activity Relationship (SAR) Probe for Kinase Selectivity

For medicinal chemistry groups seeking to refine kinase selectivity, N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a pivotal tool compound. The foundational study on the N4-phenylsubstituted series established that mono-substitution yields a dual EGFR/AURKA inhibitor [1]. By introducing the 5-phenyl and 7-methoxyphenyl groups present in this compound, researchers can experimentally determine how these modifications shift the selectivity profile away from EGFR/AURKA and towards other therapeutically relevant kinases, generating novel SAR data that guides the design of more selective clinical candidates.

Investigating Polypharmacology in Drug-Resistant Cancer Models

Given the validated dual inhibition of EGFR and AURKA by the core scaffold [1], N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a strategic starting point for research into overcoming acquired resistance in cancers like squamous cell carcinoma of the head and neck (SCCHN). Its unique substitution pattern, compared to the foundational Compound 2, allows researchers to explore whether increasing molecular complexity enhances efficacy, alters the resistance profile, or engages other resistance-related pathways such as those involving JAK3, for which related pyrrolo[2,3-d]pyrimidine compounds have been developed [2].

Chemical Biology Tool for JAK-STAT Pathway Elucidation

Patents describe pyrrolo[2,3-d]pyrimidine compounds as inhibitors of Janus Kinase 3 (JAK3) [2]. N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, with its elaborate aromatic substitution pattern, can be employed as a chemical probe to dissect the nuances of JAK-STAT signaling in autoimmune or inflammatory disease models. Its use can help distinguish between the functional roles of different JAK family members, a task that is difficult with more generic, less-substituted analogs.

Quote Request

Request a Quote for N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.